molecular formula C12H14BrNO4S B2786494 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 1094472-02-2

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B2786494
CAS No.: 1094472-02-2
M. Wt: 348.21
InChI Key: YHZFECZKTJMCTA-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a brominated cyclopentane derivative featuring a sulfonylamino group at the 2-position of the phenyl ring and a carboxylic acid moiety on the cyclopentane scaffold. Its molecular formula is C₁₂H₁₄BrNO₄S, with a molecular weight of 348.22 g/mol . The bromine atom introduces steric and electronic effects, influencing reactivity and binding affinity. This compound is primarily used in pharmaceutical research as a scaffold for enzyme inhibitors or receptor modulators due to its structural resemblance to bioactive amino acids and sulfonamide-based drugs .

Properties

IUPAC Name

1-[(2-bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFECZKTJMCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromo group at the ortho position.

  • Sulfonylation: The brominated phenol is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming 2-bromobenzenesulfonyl chloride.

  • Cyclization: The sulfonyl chloride reacts with cyclopentanone in the presence of a base to form the cyclopentane ring with the sulfonylamino group.

  • Carboxylation: Finally, the cyclopentane-sulfonylamino compound is treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as elevated temperatures and polar solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: It can be employed in biological assays to investigate enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid and related cyclopentane/cycloalkane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance/Applications Reference
This compound C₁₂H₁₄BrNO₄S 348.22 2-Bromophenyl sulfonylamino, carboxylic acid Enzyme inhibition, amino acid analog
1-(3-Bromophenyl)cyclopentane-1-carboxylic acid C₁₂H₁₃BrO₂ 281.14 3-Bromophenyl, carboxylic acid Intermediate in drug synthesis
1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid C₁₁H₁₁BrO₂S 287.17 2-Bromophenyl sulfanyl, cyclobutane ring Conformational studies, ligand design
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid C₁₁H₁₁BrO₂ 255.11 2-Bromophenyl methyl, cyclopropane ring Rigid scaffold for receptor binding
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid C₁₂H₁₄O₂S 222.30 Phenylsulfanyl, carboxylic acid Sulfur-containing bioactive compound
1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid C₁₄H₁₇BrN₂O₃ 341.20 Urea linkage, 3-bromophenyl methyl Potential protease inhibitor

Key Observations:

Structural Variations: Ring Size: Cyclopropane (3-membered) and cyclobutane (4-membered) analogs (e.g., ) exhibit increased ring strain and reduced conformational flexibility compared to the cyclopentane (5-membered) core of the target compound. Substituents: Sulfonylamino groups (as in the target compound) are stronger hydrogen-bond acceptors than sulfanyl (e.g., ) or methyl groups (e.g., ), enhancing interactions with enzymes or receptors.

Electronic Effects :

  • The 2-bromophenyl group in the target compound introduces ortho-substitution effects, increasing steric hindrance compared to para- or meta-substituted analogs (e.g., 3-bromophenyl in ). This may reduce metabolic degradation in vivo.

Biological Activity: Compounds with sulfonamide or urea moieties (e.g., target compound, ) are more likely to mimic natural amino acids (e.g., serine, threonine) and inhibit enzymes like proteases or kinases . Bromine-free analogs (e.g., ) may lack the halogen’s electron-withdrawing effects, altering pharmacokinetic properties such as solubility and membrane permeability.

Synthetic Accessibility :

  • The target compound requires multistep synthesis involving sulfonylation, whereas simpler analogs (e.g., ) can be prepared via direct coupling or cyclization .

Biological Activity

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is an organic compound notable for its unique structure, which includes a cyclopentane ring, a carboxylic acid group, and a sulfonylamino moiety attached to a bromophenyl group. Its molecular formula is C12H14BrN1O3S, with a molecular weight of approximately 316.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting specific biological pathways.

The biological activity of this compound can be attributed to its functional groups:

  • Carboxylic Acid Group : This group can engage in hydrogen bonding and ionic interactions, facilitating binding to biological targets.
  • Sulfonamide Group : Known for its ability to inhibit enzyme activities, particularly in carbonic anhydrases and other related enzymes.
  • Bromophenyl Moiety : The presence of the bromine atom enhances the compound's reactivity towards nucleophiles, potentially increasing its interaction with biological systems.

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and antibacterial properties. The sulfonamide component may play a crucial role in these activities by inhibiting specific enzymatic pathways.

Anti-inflammatory Activity

A study conducted on sulfonamide derivatives demonstrated that compounds with similar structural features showed promising anti-inflammatory effects. The inhibition of COX enzymes was noted, suggesting potential therapeutic applications in treating inflammatory diseases.

Antibacterial Properties

Research into various sulfonamide compounds has indicated their effectiveness against a range of bacterial strains. In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to the sulfonamide's mechanism of action.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-Bromocyclopentane-1-carboxylic acidContains a bromine atom and carboxylic acidLacks sulfonamide functionality
4-Methylphenylsulfonylaminoacetic acidSulfonamide linked to acetic acidDifferent functional group leading to varied reactivity
2-(4-Methylphenyl)sulfonylamino-2-methylpropanoic acidContains a methyl group on the phenyl ringVariability in biological activity due to substituents
Cyclopentane-1-carboxylic acidSimple cyclopentane derivative without substitutionsLess complex structure, fewer potential interactions

The presence of both the bromophenyl and sulfonamide groups in this compound distinguishes it from these similar compounds, providing unique reactivity profiles and potential biological activities that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Synthesis Strategy : A multi-step approach is typically employed, starting with cyclopentanecarboxylic acid derivatives. The sulfonylamino group can be introduced via sulfonylation using 2-bromobenzenesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) must be tailored. For example, dichloromethane or THF at 0–25°C for 4–12 hours ensures controlled reactivity. Monitoring via TLC or HPLC is critical to minimize side reactions like over-sulfonylation .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound’s structural and electronic properties?

  • Structural Elucidation :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., sulfonylamino and bromophenyl groups). The cyclopentane ring’s protons appear as multiplet clusters (δ 1.5–2.5 ppm), while the aromatic protons resonate at δ 7.2–8.0 ppm .
  • IR Spectroscopy : Confirm the carboxylic acid (-COOH, ~1700 cm1^{-1}) and sulfonamide (-SO2_2NH-, ~1350 and 1150 cm1^{-1}) functionalities .
    • Purity Assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity. LC-MS validates molecular weight (expected [M+H]+^+: ~386.2 Da) .

Q. What purification techniques are effective for isolating high-purity samples of this compound?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide byproducts. For polar impurities, flash chromatography with dichloromethane/methanol (95:5) is effective .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s enzyme inhibition potential?

  • Methodology :

  • Analog Synthesis : Modify the bromophenyl or sulfonylamino group to assess steric/electronic effects (e.g., replace Br with Cl or CF3_3) .
  • Enzyme Assays : Test inhibitory activity against serine hydrolases or proteases via fluorometric assays. IC50_{50} values correlate with substituent electronegativity, where bromine enhances binding affinity compared to smaller halogens .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). The sulfonamide group coordinates Zn2+^{2+} in the catalytic site, while the bromophenyl moiety engages in hydrophobic contacts .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability. Key hydrogen bonds (e.g., between -COOH and Arg residue) are quantified via RMSD plots .

Q. How can discrepancies in reported physicochemical data (e.g., melting point, solubility) be resolved experimentally?

  • Validation Protocols :

  • DSC Analysis : Determine melting point via differential scanning calorimetry (heating rate: 10°C/min). Reported values (e.g., 160–164°C for analogous compounds) should align with observed endotherms .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare with published data to identify outliers caused by polymorphic forms .

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